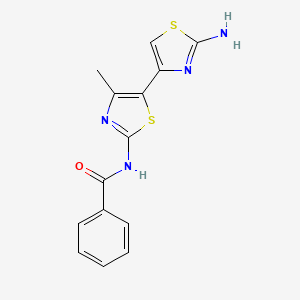
N-(4-methoxy-1-naphthyl)-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "N-(4-methoxy-1-naphthyl)-3-(trifluoromethyl)benzamide" often involves multi-step reactions, including the use of naphthyl and benzamide derivatives as core components. For instance, a series of new compounds with the structure of 2-[1-(6-methoxy-2-naphthyl)ethyl]-6-(substituted)benzylidenethiazolo[3,2-b]-1,2,4-triazole-5(6H)-one were synthesized using various naphthyl propanoyl precursors, showcasing the versatility of naphthyl derivatives in synthetic chemistry (Berk et al., 2001).
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using techniques such as X-ray diffraction, IR, 1H NMR, and mass spectroscopy. For example, a study on a different naphthyl-benzamide derivative revealed its crystal structure, demonstrating the compound's triclinic system and providing insight into its geometric parameters, which can be analogous in understanding the structure of "N-(4-methoxy-1-naphthyl)-3-(trifluoromethyl)benzamide" (Cai Zhi, 2010).
Chemical Reactions and Properties
Chemical reactions involving naphthyl-benzamide compounds can include hydrodemethoxylation and carbonylation, highlighting the reactivity of the methoxy and amide groups. One study described a ruthenium-catalyzed hydrodemethoxylation of ortho-methoxy-benzamides and -naphthamides, indicating potential pathways for functional group transformations in similar compounds (Zhao & Snieckus, 2018).
Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Synthetic Applications
Research has demonstrated the synthesis and investigation of novel compounds related to N-(4-methoxy-1-naphthyl)-3-(trifluoromethyl)benzamide, exploring their photophysical properties and potential applications in synthetic chemistry. For instance, studies have focused on the development of blue emitting fluorophores, highlighting their significant absorption and emission characteristics, which are pivotal in the advancement of fluorescent materials and their applications in imaging and sensing technologies (Padalkar et al., 2015).
Molecular Design and Drug Discovery
Another aspect of research involves the molecular design where the structural motifs related to N-(4-methoxy-1-naphthyl)-3-(trifluoromethyl)benzamide serve as frameworks for the development of new compounds with potential therapeutic applications. Such efforts include the synthesis of compounds with significant anti-proliferative activity against various cancer cell lines, indicating the role of these chemical structures in the design of novel anticancer agents (Fouda et al., 2021).
Functional Materials Development
The chemical framework of N-(4-methoxy-1-naphthyl)-3-(trifluoromethyl)benzamide has also been explored for the development of functional materials, such as fluorescent films and probes for bioimaging applications. This includes the derivatization of naphthalene diimide, resulting in compounds that exhibit superior self-assembly in solution and can be utilized for the selective staining of mitochondria or as fluorescent probes for the detection of specific ions (Fan et al., 2016).
Analytical and Sensing Technologies
Furthermore, research into N-(4-methoxy-1-naphthyl)-3-(trifluoromethyl)benzamide and related compounds has extended to their use in analytical and sensing technologies. This includes the development of fluorescent dyes and probes that offer extended emission wavelengths and enhanced stability, making them suitable for a range of applications in chemical sensing and environmental monitoring (Zhao et al., 2016).
Eigenschaften
IUPAC Name |
N-(4-methoxynaphthalen-1-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO2/c1-25-17-10-9-16(14-7-2-3-8-15(14)17)23-18(24)12-5-4-6-13(11-12)19(20,21)22/h2-11H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQBPTUNDXAYGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxynaphthalen-1-yl)-3-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-2-methylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5587965.png)
![3-(4-isopropoxyphenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5587969.png)
![8-[(2-methoxyphenyl)sulfonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5587970.png)
![N-{3-[(dimethylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-2-furamide](/img/structure/B5587974.png)

![ethyl 4-(5-cyano-4-oxo-1,3-diazaspiro[5.5]undec-2-en-2-yl)-1-piperazinecarboxylate](/img/structure/B5587985.png)
![(1S*,5R*)-3-[(5-methyl-3-isoxazolyl)carbonyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5587995.png)
![ethyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate](/img/structure/B5587997.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-2-(1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B5588003.png)

![1-[(1-benzyl-4-piperidinyl)acetyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5588024.png)
![methyl N-cyano-N-[4-(dimethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]glycinate](/img/structure/B5588025.png)
